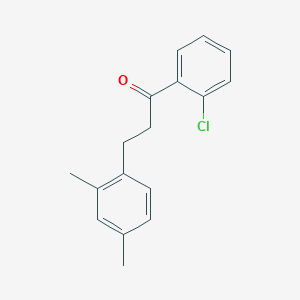

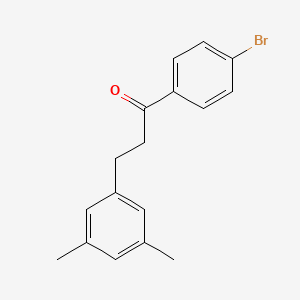

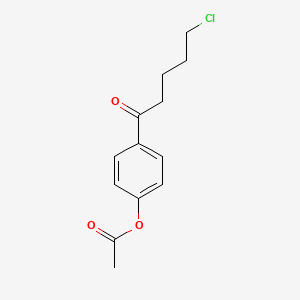

![molecular formula C21H22BrNO3 B1293290 3-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone CAS No. 898757-76-1](/img/structure/B1293290.png)

3-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

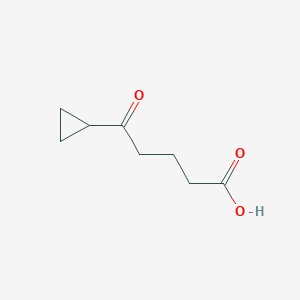

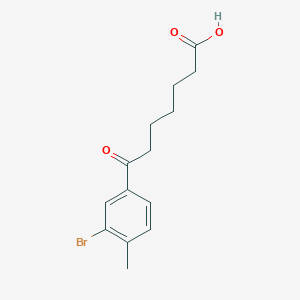

Descripción

The compound "3-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone" is a complex organic molecule that appears to be related to various research areas, including organic synthesis, medicinal chemistry, and materials science. The presence of a bromine atom and a spirocyclic structure suggests potential reactivity and utility in chemical synthesis. The benzophenone moiety is a common structural motif in organic chemistry, often used as a building block for further chemical transformations.

Synthesis Analysis

The synthesis of related spirocyclic compounds has been demonstrated using bromoepoxides as chiral building blocks derived from malic acid, which are then used to prepare various spirocyclic pheromones . The synthesis involves alkylation and oxirane opening reactions, yielding the desired carbon skeletons and functionality patterns. Similarly, the synthesis of brominated heterocycles has been achieved through reactions involving brominated intermediates and aryl phosphorodichloridates, indicating the versatility of bromine-containing compounds in constructing complex molecular architectures . Additionally, the oxidative spiro-bromocyclization of propiolamide mediated by ZnBr2 has been used to synthesize brominated spirocyclic diones, showcasing the utility of bromine in cyclization reactions .

Molecular Structure Analysis

The molecular structure of the compound likely features a spirocyclic framework, as indicated by the presence of the "1,4-dioxa-8-azaspiro[4.5]decyl" moiety. This structural motif is found in various spirocyclic compounds, which often exhibit interesting chemical and physical properties due to their rigid and complex three-dimensional shapes. The benzophenone unit is a well-known chromophore and can influence the electronic properties of the molecule .

Chemical Reactions Analysis

Brominated compounds, such as the one described, are typically reactive and can participate in various chemical reactions. For instance, they can undergo nucleophilic substitution reactions where the bromine atom is replaced by another nucleophile . The presence of a spirocyclic structure can also lead to unique reactivity patterns, such as intramolecular cyclization reactions to form complex heterocyclic systems . The benzophenone core can undergo further functionalization through reactions like the Friedel-Crafts acylation .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "3-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone" are not detailed in the provided papers, we can infer that the presence of a bromine atom would increase the molecular weight and potentially affect the compound's boiling and melting points. The spirocyclic and benzophenone components may influence the compound's solubility in organic solvents and its ability to absorb light, respectively . The molecular rigidity of the spirocyclic structure could also impact the compound's crystallinity and stability .

Propiedades

IUPAC Name |

(3-bromophenyl)-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22BrNO3/c22-19-3-1-2-18(14-19)20(24)17-6-4-16(5-7-17)15-23-10-8-21(9-11-23)25-12-13-26-21/h1-7,14H,8-13,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPNYMYZTANBJKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=CC(=CC=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642854 |

Source

|

| Record name | (3-Bromophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone | |

CAS RN |

898757-76-1 |

Source

|

| Record name | (3-Bromophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.